molecular formula C16H17NO2 B11862613 (R)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid

(R)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B11862613
M. Wt: 255.31 g/mol
InChI Key: MVPZPEPHGNXNOU-OAHLLOKOSA-N
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Description

®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid may involve the use of microwave-assisted organic synthesis (MAOS) to enhance synthetic efficiency and yield . This approach allows for the rapid and efficient synthesis of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of ®-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Biological Activity

(R)-1-(Naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, also known as (2S,4R)-4-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid, is a chiral compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₂H₁₅NO₂
Molecular Weight205.25 g/mol
CAS Number31795-93-4
StructureChemical Structure

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Anticancer Properties

  • Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, demonstrating moderate cytotoxicity. Mechanistically, it appears to disrupt cellular signaling pathways that promote survival in cancer cells .

2. Neuroprotective Effects

  • The compound has been associated with protective effects against neurodegenerative diseases. It potentially modulates neurotransmitter systems, which could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

3. Anti-inflammatory Activity

  • Evidence suggests that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis and other inflammatory disorders .

The biological activity of this compound can be attributed to its interaction with various biological macromolecules:

  • Metalloprotease Inhibition : It has been reported to inhibit metalloproteases, particularly zinc hydrolases, which play a role in various pathological conditions including hypertension and myocardial ischemia .
  • Cytostatic Effects : The compound exhibits cytostatic properties that may contribute to its anticancer effects by halting cell division and promoting apoptosis in malignant cells .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety profile of this compound:

Study 1: Anticancer Activity

  • A study demonstrated the compound's ability to induce apoptosis in breast cancer cell lines with an IC50 value of approximately 15 µM, indicating significant potential as an anticancer agent .

Study 2: Neuroprotection

  • Research published in a peer-reviewed journal highlighted the neuroprotective effects of the compound in animal models of neurodegeneration, showing reduced neuronal loss and improved cognitive function compared to control groups.

Study 3: Anti-inflammatory Effects

  • In vitro studies indicated that this compound reduced the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructural FeaturesBiological Activity
(S)-N-(1-naphthylmethyl)glycineGlycine derivative with naphthyl groupAnticancer activity
4-(naphthalen-1-yl)butanoic acidAliphatic chain with naphthyl groupAnti-inflammatory properties
(R)-N-(naphthalen-1-yl)prolineProline derivative with naphthyl groupNeuroprotective effects

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

(2R)-1-(naphthalen-1-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H17NO2/c18-16(19)15-9-4-10-17(15)11-13-7-3-6-12-5-1-2-8-14(12)13/h1-3,5-8,15H,4,9-11H2,(H,18,19)/t15-/m1/s1

InChI Key

MVPZPEPHGNXNOU-OAHLLOKOSA-N

Isomeric SMILES

C1C[C@@H](N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O

Canonical SMILES

C1CC(N(C1)CC2=CC=CC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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